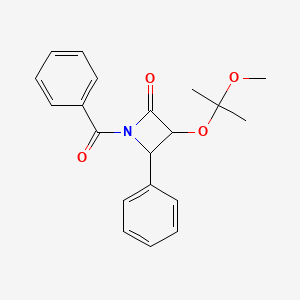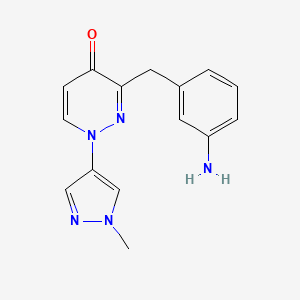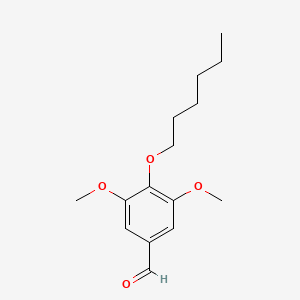
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate typically involves the condensation of 7-bromo-3-chloroquinoxaline with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is not well-documented. quinoxaline derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is unique due to the presence of both bromine and chlorine atoms on the quinoxaline ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile intermediate for the synthesis of various derivatives with diverse applications .
特性
分子式 |
C12H10BrClN2O2 |
|---|---|
分子量 |
329.57 g/mol |
IUPAC名 |
methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-18-11(17)5-4-9-12(14)16-8-3-2-7(13)6-10(8)15-9/h2-3,6H,4-5H2,1H3 |
InChIキー |
YKCRJXJDZJKKRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=NC2=C(C=CC(=C2)Br)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)



![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)


